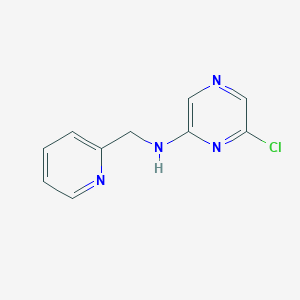

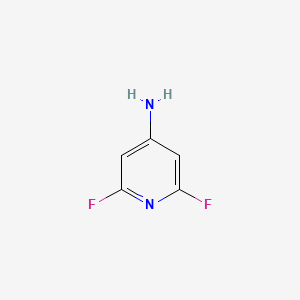

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . Another study discussed the synthesis of substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . Another study discussed the reaction pathway analysis of ethyl levulinate and 5-ethoxymethylfurfural from d-fructose acid hydrolysis in ethanol .Aplicaciones Científicas De Investigación

Biomass Conversion and Biorefinery

Field

This application falls under the field of Green Chemistry and Renewable Energy .

Application

The compound is used in the valorization of biomass-derived furfurals. The expertise of synthetic organic chemistry has been instrumental in converting biomass to fuels, chemicals, and materials .

Method

The method involves the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural . This process involves using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .

Results

The results show that synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .

Antiviral Activity

Field

This application falls under the field of Pharmaceutical Chemistry and Virology .

Application

Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives have shown antiviral properties against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .

Method

The method involves the synthesis of novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives .

Results

Of the compounds synthesized, only the 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochlorides had significant activity against these viruses . These agents not only suppressed the replication of influenza A/Aichi/2/69 (H3N2) virus in cell cultures at micromolar concentrations, but also demonstrated high efficacy, greater than that of Arbidol, in a model of influenza pneumonia in mice infected with influenza A/Aichi/2/69 (H3N2) virus, when given at a dose of 25 mg/kg/day .

Biopolymer Synthesis

Field

This application falls under the field of Polymer Chemistry and Green Chemistry .

Application

Furfurylamines, which can be derived from furfurals, have many applications as monomers in biopolymer synthesis .

Method

The method involves the transaminase catalyzed upgrading of furfurals to furfurylamines . This process is a mild sustainable method for the amination of furfural and derivatives .

Results

The results show that furfurylamines can be used for the preparation of pharmacologically active compounds . However, preparation via traditional synthetic routes is not straightforward due to by-product formation and sensitivity of the furan ring to reductive conditions .

Pharmaceutical Synthesis

Field

This application falls under the field of Pharmaceutical Chemistry .

Application

Furfurylamines, derived from furfurals, have potential applications in the synthesis of pharmaceuticals such as antiseptic agents, antihypertensives, and diuretics .

Method

The method involves the selective reductive amination of furfurals to produce furfurylamines . These furfurylamines can then be used as intermediates in the synthesis of various pharmaceuticals .

Results

The results show that the production of furfurylamines by this method has received interest due to many potential applications, including as intermediates in the synthesis of pharmaceuticals .

Direcciones Futuras

The future directions of a compound refer to its potential applications and areas of research. For instance, substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives have shown antiviral properties . Another study discussed the potential of protodeboronation in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Propiedades

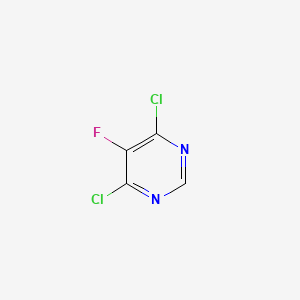

IUPAC Name |

ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-11-6(10)5-8-4(3-7)12-9-5/h2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHMZGCSFLEREW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465016 |

Source

|

| Record name | Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

CAS RN |

736926-14-0 |

Source

|

| Record name | Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736926-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)

![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)

![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)

![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)